molecular formula C15H14ClN5O B2624333 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-chlorobenzamide CAS No. 2034557-59-8

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-chlorobenzamide

Cat. No. B2624333
CAS RN: 2034557-59-8
M. Wt: 315.76
InChI Key: ALFXUQQHQZOQRY-UHFFFAOYSA-N
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Description

“N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-chlorobenzamide” is a complex organic compound. It contains a triazolopyrimidine core, which is a fused ring system incorporating a triazole and a pyrimidine . This core is attached to a propyl group and a 2-chlorobenzamide group .


Synthesis Analysis

The synthesis of such compounds often involves the use of microwave-mediated reactions . The reaction conditions are optimized for yield and purity . The synthesis process may also involve the use of a Dimroth rearrangement, a type of organic reaction that rearranges the structure of a molecule .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The triazolopyrimidine core, in particular, is known to participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the types of bonds it contains. For example, the presence of the benzamide group suggests that the compound may have some degree of polarity . The compound’s melting point and other physical properties can be determined experimentally .

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-chlorobenzamide in lab experiments is its potent anti-cancer activity. It has also been shown to have neuroprotective effects, making it a promising compound for the study of neurological disorders. However, one limitation of using the compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-chlorobenzamide. One area of research is the development of more potent and selective analogs of the compound, which could have even greater anti-cancer and neuroprotective activity. Another area of research is the study of the compound's potential use in combination with other drugs for the treatment of cancer and neurological disorders. Additionally, further research is needed to better understand the compound's mechanism of action and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-chlorobenzamide involves the reaction of 2-chlorobenzoyl chloride with 3-(prop-2-yn-1-yl)-1,2,4-triazolo[1,5-a]pyrimidine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-chlorobenzamide has been widely used in scientific research for various applications. One of the primary applications is in the study of cancer. Studies have shown that the compound has potent anti-cancer activity and can inhibit the growth of various cancer cells. It has also been used in the study of neurological disorders, as it has been shown to have neuroprotective effects.

properties

IUPAC Name

2-chloro-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O/c16-13-6-2-1-5-12(13)14(22)17-7-3-4-11-8-18-15-19-10-20-21(15)9-11/h1-2,5-6,8-10H,3-4,7H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFXUQQHQZOQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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